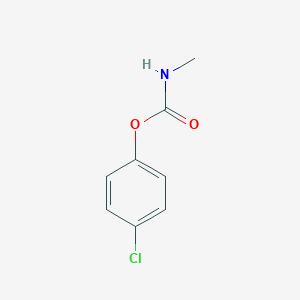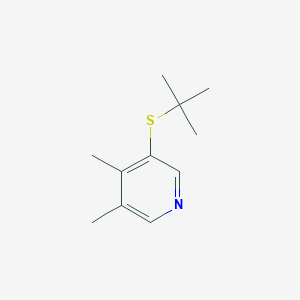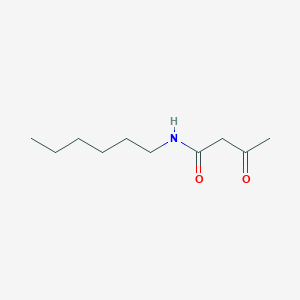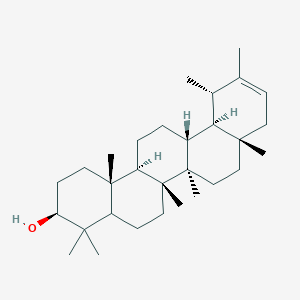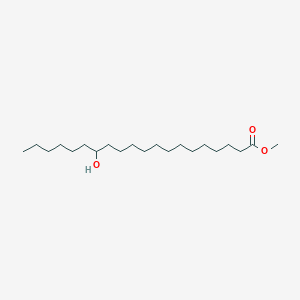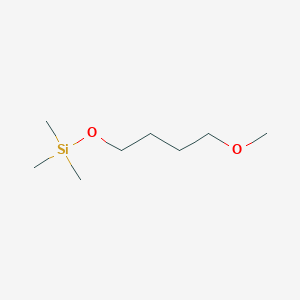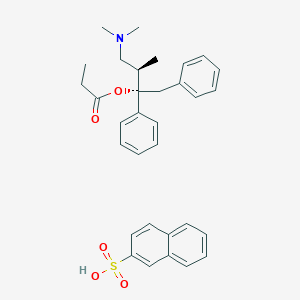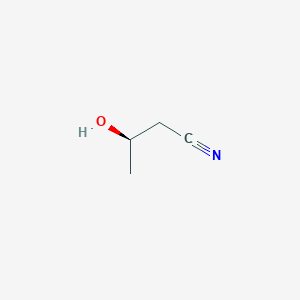
(R)-3-Hydroxybutanenitrile
Descripción general
Descripción
(R)-3-Hydroxybutanenitrile is a chiral building block that has gained significant attention in the field of organic synthesis due to its versatile nature and potential applications in various fields. It is a colorless, crystalline solid that is soluble in water, ethanol, and other polar solvents. This compound is a key intermediate in the synthesis of several important pharmaceuticals, agrochemicals, and fine chemicals.
Aplicaciones Científicas De Investigación
1. Biocatalysis and Enzymatic Reactions
(R)-3-Hydroxybutanenitrile plays a significant role in biocatalytic processes. Studies demonstrate its use in asymmetric hydrolysis with various microorganisms like Rhodococcus sp., yielding amides and acids in high enantiomeric excesses. This enantioselective process is crucial in the production of chiral compounds used in pharmaceuticals and agrochemicals. Wu and Li (2003) investigated this using Rhodococcus sp. CGMCC 0497, finding effective reactions at lower temperatures (Wu & Li, 2003). Additionally, Kinfe et al. (2009) explored the kinetic resolution of various hydroxy nitriles using Rhodococcus rhodochrous ATCC BAA-870 (Kinfe et al., 2009).
2. Organoleptic Impact in Wine
In the food industry, particularly in wine production, the compound's enantiomers are researched for their influence on taste and aroma. Lytra et al. (2014) conducted a study on the distribution and impact of ethyl 3-hydroxybutanoate enantiomers in wine, finding significant differences in their levels between red and white wines and their contribution to fruity aromas (Lytra et al., 2014).
3. Synthesis and Catalysis
The compound is also pivotal in the synthesis of various organic compounds. Strub et al. (2016) reported its use in the synthesis and kinetic resolution of Morita-Baylis-Hillman adducts. They highlighted the effectiveness of certain lipases in achieving high enantiopurity, which is valuable in synthesizing enantiomerically pure chemicals for various applications (Strub, Garboś, & Lochyński, 2016).
4. Enantioselective Resolution and Synthesis
Kamal et al. (2006) demonstrated the lipase-mediated kinetic resolution of 3-hydroxy-4-trityloxybutanenitrile, leading to the synthesis of important intermediates for various pharmaceutical agents (Kamal, Khanna, Krishnaji, & Ramu, 2006). This showcases the compound's role in producing enantiomerically pure substances.
Propiedades
IUPAC Name |
(3R)-3-hydroxybutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO/c1-4(6)2-3-5/h4,6H,2H2,1H3/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJAJQGCMSBKPB-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



